molecular formula C7H10O2 B1593588 3-Ethoxycyclopent-2-en-1-one CAS No. 22627-70-9

3-Ethoxycyclopent-2-en-1-one

Cat. No. B1593588
CAS RN: 22627-70-9
M. Wt: 126.15 g/mol
InChI Key: SUQNVCCJLBQVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “3-Ethoxycyclopent-2-en-1-one” is C7H10O2 . It has a molecular weight of 126.15 .


Chemical Reactions Analysis

“3-Ethoxycyclopent-2-en-1-one” is used in the synthesis of allylic cyclopentenyl alcohols and 3-methoxymethaoxymethyl-2-cyclopentenol .


Physical And Chemical Properties Analysis

“3-Ethoxycyclopent-2-en-1-one” appears as a colorless liquid .

Scientific Research Applications

Photocycloadditions

“3-Ethoxy-2-cyclopentenone” is used in [3+2] photocycloadditions . Photocycloaddition reactions are important in the field of synthetic organic chemistry, as they allow for the construction of complex cyclic structures. This compound’s role in such reactions could be crucial for the synthesis of new organic compounds.

Synthesis of Allylic Cyclopentenyl Alcohols

This compound is used in the synthesis of allylic cyclopentenyl alcohols . These alcohols are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis of 3-Methoxymethaoxymethyl-2-cyclopentenol

“3-Ethoxy-2-cyclopentenone” is also used in the synthesis of 3-methoxymethaoxymethyl-2-cyclopentenol . This compound could have potential applications in the synthesis of new organic compounds.

HPLC Analysis

“3-Ethoxy-2-cyclopentenone” can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . This analysis is crucial in quality control and research applications.

Mass Spectrometry

The compound can also be analyzed using Mass Spectrometry (MS). For MS compatible applications, the phosphoric acid in the mobile phase of the HPLC method needs to be replaced with formic acid . This allows for the identification and quantification of the compound, which is important in both research and industrial settings.

UPLC Applications

Smaller 3 µm particles columns are available for fast Ultra Performance Liquid Chromatography (UPLC) applications . This allows for faster and more efficient separation of the compound, which can be crucial in time-sensitive applications.

Mechanism of Action

Target of Action

The primary targets of 3-Ethoxycyclopent-2-en-1-one , suggesting that its targets could be the reactants or catalysts in these processes.

Biochemical Pathways

The specific biochemical pathways affected by 3-Ethoxycyclopent-2-en-1-one , it’s likely that it plays a role in the formation of new compounds and could potentially influence related biochemical pathways.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Ethoxycyclopent-2-en-1-one , which could potentially impact its bioavailability and pharmacokinetics.

Result of Action

The result of 3-Ethoxycyclopent-2-en-1-one ’s action is the formation of new compounds through chemical reactions . For example, it’s used as a starting material in the synthesis of 5-benzyl-3-ethoxycyclopent-2-en-1-one .

Action Environment

The action of 3-Ethoxycyclopent-2-en-1-one can be influenced by environmental factors such as temperature and atmosphere. For instance, in one synthesis process, the reaction is carried out at -60° C under a nitrogen atmosphere . These conditions can significantly influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

3-ethoxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-9-7-4-3-6(8)5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQNVCCJLBQVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177165
Record name 3-Ethoxycyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycyclopent-2-en-1-one

CAS RN

22627-70-9
Record name 3-Ethoxy-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22627-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxycyclopent-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022627709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxycyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxycyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxycyclopent-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-Ethoxycyclopent-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-Ethoxycyclopent-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-Ethoxycyclopent-2-en-1-one
Reactant of Route 5
3-Ethoxycyclopent-2-en-1-one
Reactant of Route 6
Reactant of Route 6
3-Ethoxycyclopent-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.